molecular formula C14H12ClFN2O5 B2418729 Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 303986-51-8

Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No.: B2418729
CAS No.: 303986-51-8
M. Wt: 342.71
InChI Key: IRPPKFFZNZFWPP-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazolidine, a type of heterocyclic compound . It also contains a benzyl group, which is an important functional group in organic chemistry . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an imidazolidine derivative with a benzyl halide . The exact method would depend on the specific substituents on the imidazolidine and benzyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazolidine ring might be susceptible to reactions with electrophiles, while the benzyl group might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Synthesis and Characterization

  • Research in the field of organic synthesis has developed methods to create compounds similar to Ethyl 2-[3-(2-chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, which shares structural similarities, involves cyclization, alkylation, hydrolyzation, and chlorination processes (Huang, 2009).

Antimicrobial Studies

  • Ethyl acetate derivatives with similar structural elements have been studied for their antimicrobial properties. For example, derivatives of ethyl (4-chlorophenoxy)acetate and 2-thioxo-imidazolidin-4-one have shown promising results against various bacterial and fungal organisms (Patel et al., 2009), (Nasser et al., 2010).

Molecular Structure Analysis

  • Studies on the molecular structure of related compounds, like 1,3,4-oxadiazol-2(3H)-one derivatives, provide insights into the structural properties and potential applications of this compound. These analyses often involve techniques like NMR and X-ray diffraction (Milcent et al., 1991).

Antioxidant Studies

  • Derivatives of ethyl acetate have been isolated from natural sources like Juglans regia kernels, displaying significant antioxidant activities. This suggests potential antioxidant applications for similar compounds (Zhang et al., 2009).

Conformational and Stability Studies

  • Research into the stability and structure of N-heterocyclic carbene precursors with imidazolidine skeletons, which are structurally related to this compound, provides insights into the conformational flexibility and stability of such compounds (Hobbs et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It would be important to handle it with appropriate safety precautions to avoid exposure .

Future Directions

Future research on this compound might involve further studies of its synthesis, properties, and potential applications. It could also involve the development of new methods for its preparation or new derivatives with improved properties .

Properties

IUPAC Name

ethyl 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O5/c1-2-23-11(19)7-18-13(21)12(20)17(14(18)22)6-8-9(15)4-3-5-10(8)16/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPPKFFZNZFWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327249
Record name ethyl 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303986-51-8
Record name ethyl 2-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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